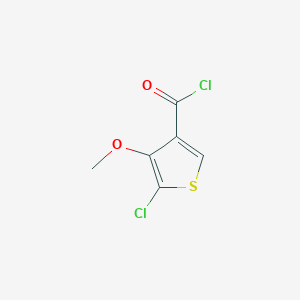
Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acrylate compounds often involves cycloaddition reactions or free radical polymerization techniques. For instance, ethyl 3-(2-chlorophenyl)-5-(diethoxyphosphinoyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylate was synthesized through a cycloaddition reaction, showcasing a method that could potentially be adapted for the synthesis of Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate (Wang et al., 2007).
Molecular Structure Analysis
Detailed molecular structure analyses are carried out using various spectroscopic techniques and quantum chemical calculations. For example, a novel ethyl compound's structural, spectral, and thermodynamic properties were elucidated using DFT calculations, highlighting the critical aspects of molecular structure analysis relevant to Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate (Singh et al., 2013).
Chemical Reactions and Properties
Research into similar compounds has revealed intricate details about their chemical reactivity, such as the involvement of cyclopropenone derivatives in reactions leading to novel products, which could provide insights into the reactivity of Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate (Foerstner et al., 2000).
Physical Properties Analysis
The physical properties of acrylate compounds, including thermal stability and molecular weight, are crucial for their applications. For example, copolymerization of 4-Chlorophenyl acrylate with methyl acrylate has been studied for its thermal properties and applications in the leather industry, providing a framework for understanding the physical properties of Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate (Thamizharasi et al., 1999).
Chemical Properties Analysis
The chemical properties, including reactivity ratios and polymerization behavior of acrylates, are well-documented. Studies on copolymerization and the resultant polymer properties offer valuable insights into the chemical characteristics of Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate. Investigations into Ni(II) complexes for copolymerization of ethylene and alkyl acrylates indicate the influence of ligand structure on copolymer properties, relevant to understanding the chemical properties of Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate (Xin et al., 2017).
Aplicaciones Científicas De Investigación
Genotoxic, Mutagenic, and Carcinogenic Potentials
A comprehensive review conducted by Suh et al. (2018) focused on lower alkyl acrylate monomers, including Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate, used in the manufacture of polymers for plastics, food packaging, adhesives, and cosmetics. The study evaluated new genotoxicity data, computational toxicology, and high-throughput screening data from the ToxCast™/Tox21 databases. It found that these acrylates are rapidly metabolized and demonstrate an overall lack of bioactivity in cancer-related pathways, supporting a cytotoxic, non-genotoxic mechanism. No increase in tumor incidence was observed in animal models, suggesting these acrylates are unlikely to pose a human cancer hazard https://consensus.app/papers/review-genotoxic-potentials-acrylates-suh/f05e83784b0d59518ab9e8fd2cbaa3b8/?utm_source=chatgpt.
Polymer Science and Conductive Materials
Research into conductive polymers has identified Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate as a potential component in the development of new materials. Gueye et al. (2020) highlighted its application in the creation of poly(3,4-ethylene dioxythiophene) (PEDOT)-based materials, known for their high electrical conductivity and stability. The study reviewed morphological and structural features affecting conductivity, emphasizing the material's relevance in electronics, sensing, and bioelectronics https://consensus.app/papers/progress-understanding-structure-transport-properties-gueye/c70438a8f75853e48e38a9393718f35e/?utm_source=chatgpt.
Blood Compatibility and Medical Applications
Tanaka and Mochizuki (2010) investigated the blood compatibility of poly(2-methoxyethyl acrylate) (PMEA), a polymer closely related to Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate. They found that PMEA exhibits excellent blood compatibility due to its unique water structure, which may prevent direct contact between biocomponents and the polymer surface. This research suggests potential medical applications of related acrylate polymers in developing biocompatible materials https://consensus.app/papers/clarification-blood-compatibility-mechanism-tanaka/748839b029645e90abd937526e906dc8/?utm_source=chatgpt.
Environmental Applications
In a study on polymer-assisted ultrafiltration, Crini et al. (2017) discussed the use of chitosan, a natural polymer, for complexing metals, pointing out the environmental applications of polymers like Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate in water and wastewater treatment. Chitosan's effectiveness in removing metal ions highlights the potential of acrylate-based polymers in environmental remediation technologies https://consensus.app/papers/metal-removal-media-polymerassisted-ultrafiltration-crini/8ab1463b81065e7e9eb732e626c5ea65/?utm_source=chatgpt.
Propiedades
IUPAC Name |
ethyl (E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-4-18-11(15)8-6-9-5-7-10(16-2)13(17-3)12(9)14/h5-8H,4H2,1-3H3/b8-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHRYPOYCBPJIP-SOFGYWHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C(=C(C=C1)OC)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C(=C(C=C1)OC)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

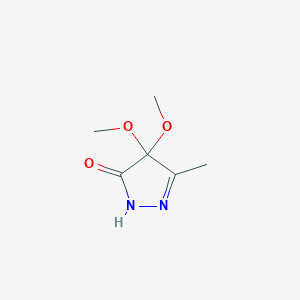


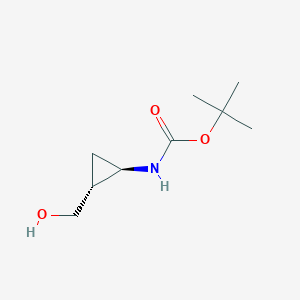
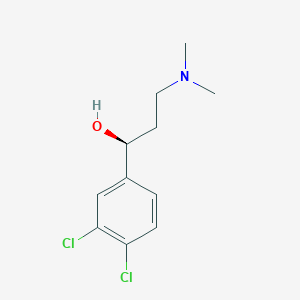

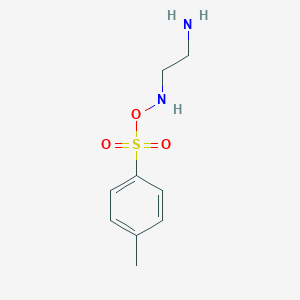
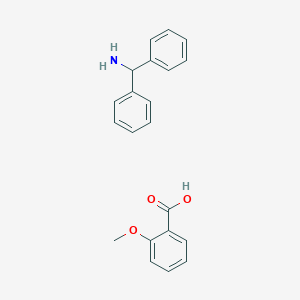

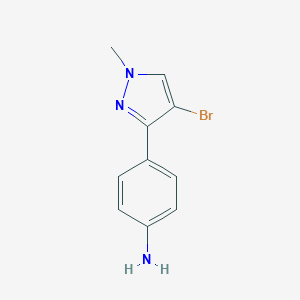
![Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI)](/img/structure/B66820.png)

